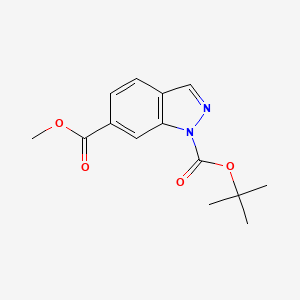

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl indazole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-7-9(12(17)19-4)5-6-10(11)8-15-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMRWZQWWSEPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732184 | |

| Record name | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126424-50-7 | |

| Record name | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it offers a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, to ensure accurate identification and quality control. The guide also explores the reactivity of the indazole core, with a focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group, and discusses its potential applications in the design and development of novel therapeutic agents, particularly in the context of protein degraders. This document is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to purine and indole allows it to interact with a wide range of biological targets. Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic functionalization of the indazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

This compound (CAS 1126424-50-7) has emerged as a valuable building block, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical intermediates.[3] The presence of a Boc protecting group on the N-1 position offers a stable yet readily cleavable handle for synthetic manipulation, while the methyl ester at the C-6 position provides a site for further derivatization. This guide aims to provide a detailed exposition of the chemical properties and synthetic utility of this important molecule.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its application in drug discovery. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1126424-50-7 | [3] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [3][4] |

| Molecular Weight | 276.29 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [3][4] |

| Storage | Room temperature, in a dry and well-ventilated place | [3] |

Structural Diagram:

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on established methods for the N-Boc protection of indazoles. [5] Materials:

-

Methyl 1H-indazole-6-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 1H-indazole-6-carboxylate in anhydrous THF, add triethylamine and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Spectroscopic Characterization

Accurate structural elucidation is paramount for the use of this building block in synthesis. The following data provides a reference for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-7 |

| ~8.20 | s | 1H | H-5 |

| ~8.00 | d | 1H | H-4 |

| ~4.00 | s | 3H | -OCH₃ |

| ~1.70 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts based on related indazole structures. Actual values may vary depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~149.0 | C=O (Boc) |

| ~142.0 | C-7a |

| ~136.0 | C-3 |

| ~131.0 | C-6 |

| ~125.0 | C-5 |

| ~122.0 | C-3a |

| ~115.0 | C-4 |

| ~110.0 | C-7 |

| ~85.0 | -C(CH₃)₃ |

| ~52.0 | -OCH₃ |

| ~28.0 | -C(CH₃)₃ |

Note: Predicted chemical shifts based on related indazole structures. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (Boc) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1250, 1150 | Strong | C-O stretch |

Note: Predicted absorption bands based on the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

-

Expected [M+H]⁺: 277.1234

-

Expected [M+Na]⁺: 299.1053

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the indazole ring due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). [5]This allows for selective reactions at other positions of the indazole core without affecting the N-1 position.

Reactions at the C-6 Position

The methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, through standard coupling reactions. This provides a handle for attaching linkers or other pharmacophores, which is particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.

Deprotection of the N-1 Position

Removal of the Boc group unmasks the N-1 nitrogen, allowing for subsequent reactions such as N-alkylation or N-arylation. This provides a route to a diverse array of N-1 substituted indazole derivatives.

Caption: Key deprotection and hydrolysis reactions.

Applications in Drug Discovery

The structural motifs present in this compound make it a highly desirable starting material for the synthesis of biologically active molecules. Its application as a "Protein Degrader Building Block" highlights its utility in the development of PROTACs. [3]In this context, the indazole core can serve as a ligand for an E3 ubiquitin ligase or a protein of interest, while the functional handles at the N-1 and C-6 positions allow for the attachment of a linker and the other binding moiety.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and orthogonal reactivity make it an ideal starting material for the construction of complex molecular architectures. The detailed spectroscopic data provided in this guide will aid researchers in the unambiguous identification and quality control of this compound, thereby facilitating its effective use in the discovery and development of novel therapeutic agents.

References

-

BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

-

Moldb. This compound.

-

Molbase. Methyl 1H-indazole-6-carboxylate (170487-40-8) Introduce.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.

-

CP Lab Safety. 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg.

- Kusanur, R. A., & Mahesh, M. (2013). Synthesis and antimicrobial activity of some new 1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 839-844.

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694.

Sources

An In-depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: Physicochemical Characteristics and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Molecules in Modern Drug Discovery

The landscape of modern pharmacology is increasingly dominated by therapeutic modalities that offer high specificity and efficacy. Among these, the targeted degradation of proteins has emerged as a powerful strategy. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The design and synthesis of effective PROTACs hinge on the careful selection of their constituent building blocks. This guide provides a detailed examination of a key building block, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , a molecule of significant interest for the construction of novel protein degraders.

Chemical Identity and Core Structure

This compound is a heterocyclic compound featuring a bicyclic indazole core. The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established pharmacophore found in numerous biologically active compounds.[1] The structure is further functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position of the indazole ring and a methyl ester at the 6-position.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1126424-50-7 | N/A |

| Molecular Formula | C₁₄H₁₆N₂O₄ | N/A |

| Molecular Weight | 276.29 g/mol | N/A |

| Canonical SMILES | COC(=O)c1ccc2c(c1)n(n=c2)C(=O)OC(C)(C)C | N/A |

| InChI Key | N/A | N/A |

The presence of the Boc protecting group on the indazole nitrogen enhances the molecule's solubility in organic solvents and serves as a crucial handle for subsequent chemical modifications.[2] The methyl ester at the 6-position provides a versatile point for linker attachment, a critical step in the assembly of PROTAC molecules.

Physicochemical Characteristics: Bridging Structure and Function

While extensive experimental data for this specific molecule is not publicly available, we can infer its key physicochemical properties based on its structural motifs and data from analogous compounds. These properties are critical determinants of its behavior in both chemical reactions and biological systems.

Predicted Physicochemical Properties

Computational models provide valuable estimates of a molecule's characteristics, guiding experimental design and application.

| Parameter | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Influences membrane permeability and solubility. A balanced logP is often sought for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~68.5 Ų | Correlates with passive molecular transport through membranes. Values below 140 Ų are generally associated with good cell permeability. |

| Hydrogen Bond Donors | 0 | The absence of donors in the core structure can contribute to improved membrane permeability. |

| Hydrogen Bond Acceptors | 4 | The ester and Boc carbonyl groups can interact with biological targets and influence solubility. |

| Rotatable Bonds | 4 | Relates to conformational flexibility, which can be important for binding to target proteins and E3 ligases. |

These values are estimations derived from computational algorithms and should be confirmed experimentally.

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not available, a predicted spectroscopic profile can be outlined based on its functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the singlet for the methyl ester protons, and the distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the ester and the electronic effects of the pyrazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbons of the ester and Boc groups in the downfield region. The aromatic carbons of the indazole ring would appear in the typical aromatic region, and the aliphatic carbons of the tert-butyl and methyl groups would be found in the upfield region.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functional groups, typically in the range of 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound would likely involve a multi-step sequence starting from a suitably substituted benzene derivative. A plausible synthetic strategy would be the protection of the indazole nitrogen with a Boc group, followed by functionalization at the 6-position.

General Synthetic Workflow

Figure 1. A generalized synthetic workflow for the preparation of the title compound.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of Methyl 1H-indazole-6-carboxylate: A common route to the indazole core involves the diazotization of an appropriate aniline derivative followed by intramolecular cyclization. For instance, starting from methyl 4-amino-3-methylbenzoate, treatment with sodium nitrite in an acidic medium would generate a diazonium salt, which could then cyclize to form the indazole ring system.

-

N-Boc Protection: The resulting methyl 1H-indazole-6-carboxylate would then be protected at the N1 position. This is typically achieved by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Purification and Characterization: The final product would be purified using standard techniques such as column chromatography on silica gel. The structure and purity would then be confirmed by the spectroscopic methods outlined in section 2.2 (¹H NMR, ¹³C NMR, IR, and MS).

Quality Control and Validation

For its application in drug discovery, rigorous quality control is paramount.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is generally required for subsequent applications.

-

Structural Confirmation: Unambiguous structural elucidation through 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) is essential to confirm the correct regiochemistry of substitution.

-

Residual Solvent Analysis: Gas Chromatography (GC) can be used to quantify any residual solvents from the synthesis, which is critical for compounds intended for biological testing.

Application in Targeted Protein Degradation: A PROTAC Building Block

The designation of this compound as a "Protein Degrader Building Block" points to its primary application in the construction of PROTACs.[4][]

The Role of the Indazole Moiety in PROTACs

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6][7][] The indazole scaffold can serve multiple roles in a PROTAC molecule:

-

As a Ligand for the Protein of Interest: Many kinase inhibitors, a common class of cancer therapeutics, are based on the indazole scaffold.[9] Therefore, this building block can be elaborated to create a "warhead" that binds to the active site of a target kinase.

-

As a Core Component of the Linker: The rigid, planar structure of the indazole ring can be incorporated into the linker to control the spatial orientation of the two ligands. This is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

Abstract

This technical guide provides a detailed, multi-faceted analytical framework for the unambiguous structure elucidation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS: 1126424-50-7). Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The precise confirmation of their molecular structure, including regiochemistry and substituent placement, is a critical step in drug discovery and development. This document moves beyond a simple recitation of data, offering in-depth causal explanations for experimental choices and data interpretation. It is designed for researchers, chemists, and drug development professionals, providing field-proven protocols and a logical, self-validating workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques.

Introduction: The Significance of the Indazole Scaffold

The indazole heterocycle, a fusion of benzene and pyrazole rings, is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[4][5] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a versatile building block for targeting a range of enzymes and receptors.[2]

The synthesis of substituted indazoles often yields a mixture of N-1 and N-2 isomers.[6][7] Therefore, the strategic use of N-protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential not only to modulate reactivity but also to direct substitution to a specific nitrogen atom.[8][9] Consequently, rigorous analytical confirmation is not merely a quality control step but a fundamental necessity to validate the synthetic outcome.

Caption: Key long-range HMBC correlations confirming substituent placement.

Part III: Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

3.1 Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity (>99.8% D).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2 HRMS Protocol (ESI-TOF):

-

Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile).

-

Infuse the sample into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Use a known reference standard for internal calibration to ensure high mass accuracy.

3.3 FT-IR Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

3.4 NMR Spectroscopy Protocol (400 MHz Spectrometer):

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire with a standard pulse program (e.g., 'zg30'). Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

¹³C{¹H} NMR: Acquire with a standard proton-decoupled pulse program (e.g., 'zgpg30'). Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

COSY: Use a gradient-selected COSY sequence (e.g., 'cosygpqf'). Acquire 256-512 increments in the F1 dimension.

-

HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3'). Optimize for a one-bond ¹J(CH) coupling of 145 Hz.

-

HMBC: Use a gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf'). Optimize for a long-range coupling constant of 8 Hz, which is a good compromise for observing both two- and three-bond correlations.

The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. HRMS and FT-IR provide the initial, foundational evidence of the molecular formula and constituent functional groups. The definitive and unambiguous assignment is then accomplished through a comprehensive suite of NMR experiments. 1D ¹H and ¹³C NMR provide the inventory of atoms and their immediate environments. The crucial connectivity information is then mapped out using 2D techniques. COSY confirms the proton-proton adjacencies on the aromatic ring, while HSQC links each proton to its carbon partner. Finally, the HMBC experiment serves as the ultimate arbiter, connecting all molecular fragments across non-protonated centers and confirming the specific N-1 and C-6 substitution pattern. This integrated approach provides a self-validating and unassailable confirmation of the molecular structure, a prerequisite for any further research or development activities.

References

-

Structure of our indazole derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen Research Portal. Retrieved January 7, 2026, from [Link]

-

Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Austin Publishing Group. Retrieved January 7, 2026, from [Link]

-

Synthesis of new indazole derivatives as potential antioxidant agents. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved January 7, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 7, 2026, from [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 7, 2026, from [Link]

-

The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (n.d.). ACD/Labs. Retrieved January 7, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 7, 2026, from [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. (2008). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

database IR spectra INFRARED SPECTROSCOPY. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

Unlocking the Therapeutic Potential of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] This technical guide delves into the prospective biological significance of a specific, yet under-explored derivative: 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate . While direct experimental data on this molecule is nascent, this document will provide a comprehensive, experience-driven framework for its investigation. We will extrapolate from the vast body of research on analogous indazole-containing molecules to predict its potential therapeutic applications, outline robust experimental workflows for its biological characterization, and discuss the mechanistic rationale behind these proposed studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within this promising class of compounds.

Introduction: The Indazole Scaffold - A Proven Pharmacophore

The 1H-indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a versatile template for engaging with a wide array of biological targets.[1][4] Its rigid structure provides a well-defined orientation for substituent groups to interact with protein binding pockets, while the nitrogen atoms offer key hydrogen bonding opportunities. The therapeutic landscape of indazole derivatives is remarkably broad, encompassing:

-

Oncology: Numerous indazole-based compounds have been developed as potent anti-cancer agents, often functioning as kinase inhibitors.[2][5][6] Pazopanib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, prominently features the indazole scaffold.

-

Anti-inflammatory Activity: The indazole moiety is present in compounds exhibiting significant anti-inflammatory properties.[4][7]

-

Antimicrobial and Antiviral Effects: Researchers have successfully synthesized indazole derivatives with notable activity against various bacterial, fungal, and viral pathogens, including HIV.[1][3]

-

Neurodegenerative and Cardiovascular Applications: The scaffold has also been explored for its potential in treating neurodegenerative disorders and cardiovascular diseases.[4][8][9]

The subject of this guide, This compound , introduces specific chemical features to this core structure. The N1-tert-butyl group provides steric bulk, which can influence binding selectivity and improve metabolic stability. The C6-methyl carboxylate group can act as a hydrogen bond acceptor or a potential point for further chemical modification. Understanding the interplay of these substituents with the core indazole pharmacophore is key to unlocking the therapeutic potential of this molecule.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the established profile of the indazole scaffold, we can postulate several high-probability biological activities for this compound.

Anticancer Activity: A Primary Avenue for Investigation

The most prominent and well-documented therapeutic application of indazole derivatives is in oncology.[2][5][6] Therefore, a primary hypothesis is that this compound will exhibit anti-proliferative and/or pro-apoptotic effects in cancer cell lines.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many indazole-based anticancer agents target protein kinases. The specific substitution pattern of our target compound could confer affinity for various kinases involved in cell signaling pathways crucial for cancer progression, such as those in the Fibroblast Growth Factor Receptor (FGFR) family.[1]

-

Induction of Apoptosis: The compound may trigger programmed cell death. This could occur through the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.[2][5]

-

Cell Cycle Arrest: The molecule could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell division.

Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities of this compound, a tiered approach is recommended.

Tier 1: Initial In Vitro Screening for Anticancer Activity

Objective: To determine if the compound possesses cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

-

Cell Line Selection: A diverse panel of human cancer cell lines should be chosen, representing different tumor types (e.g., breast, lung, colon, leukemia).

-

Cell Seeding: Plate the selected cell lines in 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Tumor Type | IC50 (µM) of this compound |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HCT116 | Colon Cancer | To be determined |

| K562 | Leukemia | To be determined |

Experimental Workflow Diagram:

Caption: Workflow for MTT-based cell proliferation assay.

Tier 2: Mechanistic Elucidation of Anticancer Effects

Should the initial screening reveal significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism of action.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-negative cells: Live cells

-

Signaling Pathway Diagram:

Caption: Hypothesized intrinsic apoptosis pathway.

Structure-Activity Relationship (SAR) Insights and Future Directions

While this guide focuses on a single molecule, it is crucial to consider it within the broader context of SAR for the indazole class. The N1-tert-butyl group is a significant structural feature. Comparative studies with analogs bearing different N1-substituents (e.g., methyl, phenyl) would be highly informative. Similarly, modification of the C6-ester to other functional groups (e.g., amide, carboxylic acid) could modulate potency and selectivity.

Future investigations should also explore other potential biological activities, such as anti-inflammatory and antimicrobial effects, leveraging the known versatility of the indazole scaffold.

Conclusion

This compound represents a promising, yet unexplored, chemical entity. Based on the robust and diverse biological activities of the parent indazole scaffold, this derivative warrants thorough investigation, particularly in the realm of oncology. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path for its initial characterization. By systematically exploring its biological effects and mechanisms of action, the scientific community can determine the true therapeutic potential of this intriguing molecule and pave the way for the development of novel therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

Synthesis of 1H‐indazole derivatives. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

Pharmacological properties of indazole derivatives: recent developments. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide focuses on 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a molecule of interest for which the specific mechanism of action has not yet been fully elucidated. This document proposes a plausible mechanism of action based on a comprehensive analysis of the structure-activity relationships of related indazole derivatives and the influence of its constituent functional groups. We hypothesize that this compound acts as a kinase inhibitor, a common mechanism for many biologically active indazole-containing molecules.[2] Furthermore, this guide provides a detailed, step-by-step experimental framework for the validation of this proposed mechanism, designed to be a self-validating system for researchers.

Introduction: The Indazole Scaffold as a Privileged Structure

Indazole and its derivatives are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as axitinib, a kinase inhibitor used in cancer therapy.[3] The biological activity of indazole derivatives is diverse, spanning anti-inflammatory, antimicrobial, and potent antitumor properties.[1][3][4] The 1H-indazole tautomer is the most thermodynamically stable and is commonly the focus of medicinal chemistry efforts. The wide range of biological activities associated with the indazole scaffold makes this compound a compelling candidate for further investigation.

Molecular and Physicochemical Profile of this compound

A thorough understanding of the mechanism of action begins with an analysis of the molecule's structure and the physicochemical properties imparted by its functional groups.

-

Indazole Core: The bicyclic aromatic system of the indazole core provides a rigid scaffold for the presentation of substituents in a defined three-dimensional space. It can participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.

-

1-tert-Butyl Carboxylate Group: The tert-butyl group is a bulky, lipophilic moiety that can significantly influence a molecule's pharmacological profile.[5] Its steric hindrance can enhance selectivity for a specific biological target by preventing binding to off-target proteins.[5] The tert-butyl group can also shield adjacent functional groups from metabolic degradation, potentially increasing the compound's half-life.[6] Furthermore, its lipophilicity can improve cell membrane permeability. The tert-butyl group can be detected using NMR spectroscopy to identify the ligand's binding site on a target protein.[7]

-

6-Methyl Carboxylate Group: The methyl ester at the 6-position can act as a prodrug, undergoing hydrolysis by intracellular esterases to the corresponding carboxylic acid.[8] This transformation can be crucial for activity, as the resulting carboxylate anion can form strong ionic interactions or hydrogen bonds with key residues in a target's active site. The methyl group itself can also contribute to binding affinity by fitting into small hydrophobic pockets within the target protein.[6][9][10]

| Functional Group | Key Physicochemical Properties | Potential Influence on Bioactivity |

| Indazole Core | Rigid, aromatic, potential for H-bonding and π-stacking | Scaffold for optimal substituent orientation, interaction with target |

| 1-tert-Butyl Carboxylate | Bulky, lipophilic, sterically hindering | Enhances target selectivity, metabolic stability, and membrane permeability |

| 6-Methyl Carboxylate | Potential for hydrolysis to carboxylic acid, moderately lipophilic | Prodrug functionality, formation of key interactions post-hydrolysis |

A Proposed Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition as a mechanism of action for anticancer indazole derivatives, we propose that this compound functions as a tyrosine kinase inhibitor . Many indazole-based compounds have been developed as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and others involved in oncogenic signaling pathways.[2]

The proposed signaling pathway below illustrates the potential point of intervention for our compound of interest.

Caption: Proposed mechanism of action via inhibition of a Receptor Tyrosine Kinase.

In this model, the compound is hypothesized to bind to the ATP-binding site of a receptor tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation and survival.

Experimental Validation of the Proposed Mechanism

A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action. The following workflow is designed as a self-validating system, where each step provides the foundation for the next.

Caption: Experimental workflow for validating the proposed mechanism of action.

Phase 1: In Vitro Characterization

Objective: To determine the biological activity of the compound and identify its direct molecular target.

Protocol 1: Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, PC-3 prostate cancer) and a non-cancerous cell line (e.g., HEK-293) for assessing selectivity.[3]

-

Treatment: Plate cells and treat with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Assay: Perform an MTT assay to measure cell viability.

-

Analysis: Calculate the IC50 (concentration that inhibits 50% of cell growth) for each cell line.

Expected Outcome: Potent cytotoxicity in cancer cell lines with lower activity in non-cancerous cells would suggest a cancer-relevant mechanism.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| HepG2 | Hepatocellular Carcinoma | 7.8 |

| PC-3 | Prostate Cancer | 6.1 |

| HEK-293 | Normal Kidney | > 50 |

Protocol 2: Target Identification via Affinity Chromatography

-

Ligand Immobilization: Synthesize an analogue of the compound with a linker for immobilization on chromatography beads.

-

Lysate Preparation: Prepare a protein lysate from a sensitive cancer cell line.

-

Affinity Chromatography: Incubate the lysate with the immobilized compound. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Analysis: Identify the eluted proteins using mass spectrometry.

Expected Outcome: Identification of one or more protein kinases as potential binding partners.

Protocol 3: Kinase Inhibition Assay

-

Assay Setup: Use a commercial kinase assay kit for the candidate kinase(s) identified.

-

Inhibition: Measure the kinase activity in the presence of varying concentrations of the compound.

-

Analysis: Determine the IC50 for the inhibition of kinase activity.

Expected Outcome: Confirmation of direct inhibitory activity against a specific kinase.

Phase 2: Cell-Based Validation

Objective: To confirm that the compound engages and inhibits the target kinase within a cellular context.

Protocol 4: Western Blot Analysis

-

Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations around its IC50.

-

Protein Extraction: Extract total protein from the cells.

-

Western Blotting: Perform Western blotting using antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-ERK, ERK).

-

Analysis: Quantify the changes in protein phosphorylation.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors.

Phase 3: In Vivo Evaluation

Objective: To assess the compound's pharmacokinetic properties and in vivo efficacy.

Protocol 5: Pharmacokinetic Studies in Rodents

-

Dosing: Administer the compound to mice or rats via oral and intravenous routes.

-

Sample Collection: Collect blood samples at various time points.

-

Analysis: Measure the concentration of the parent compound and its potential carboxylic acid metabolite in plasma using LC-MS/MS.

-

Parameter Calculation: Determine key PK parameters (e.g., half-life, bioavailability, clearance).

Expected Outcome: Favorable pharmacokinetic properties and evidence of in vivo hydrolysis of the methyl ester to the active carboxylic acid.

Protocol 6: Xenograft Efficacy Study

-

Tumor Implantation: Implant a sensitive human cancer cell line subcutaneously in immunocompromised mice.

-

Treatment: Once tumors are established, treat the mice with the compound or a vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Expected Outcome: Significant inhibition of tumor growth in the treated group compared to the control group.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, this guide provides a strong, scientifically-grounded hypothesis centered on kinase inhibition. The proposed mechanism is based on the well-documented activities of the indazole scaffold and a rational analysis of the compound's functional groups. The detailed experimental workflow presented herein offers a clear and robust strategy for researchers to systematically investigate and validate this proposed mechanism, ultimately elucidating the therapeutic potential of this promising molecule.

References

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

-

Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

-

The tert-butyl group in chemistry and biology. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

-

Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. ResearchGate. [Link]

-

A Probable interaction mechanism between Host and Guest. (Tert-butyl...). ResearchGate. [Link]

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ResearchGate. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

Sources

- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: From Fischer's Curiosity to a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties have enabled the development of a remarkable array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive journey through the history of indazole derivatives, beginning with their initial discovery and the foundational synthetic chemistry that first brought them to light. We will deconstruct the evolution of synthetic methodologies, examining the causal drivers behind the shift from classical techniques to modern catalytic strategies. Furthermore, this guide traces the parallel history of their biological applications, from the first recognition of bioactivity to the development of blockbuster drugs. By synthesizing historical context with detailed experimental protocols and mechanistic insights, we aim to provide researchers with a deep, actionable understanding of this critical heterocyclic system.

Chapter 1: The Genesis - Emil Fischer and the Dawn of Indazole Chemistry

The story of the indazole ring system begins not with the parent heterocycle itself, but with a substituted derivative, a testament to the exploratory nature of 19th-century organic chemistry. The first synthesis is credited to the Nobel laureate Emil Fischer around 1883.[1][2][3] In his foundational work, Fischer demonstrated that heating ortho-hydrazinocinnamic acid resulted in an intramolecular condensation and cyclization, losing a molecule of water to form a new bicyclic system.[4][5] This pioneering experiment, while simple by today's standards, was the crucial first step that placed the indazole scaffold on the map of synthetic chemistry.

The chemical logic behind Fischer's experiment is elegant in its simplicity. The ortho-positioned hydrazine and carboxylic acid groups are perfectly poised for a cyclodehydration reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acid, leading to a tetrahedral intermediate which then eliminates water to form the stable, fused heterocyclic ring. This early work established a fundamental principle of indazole synthesis: the formation of the pyrazole ring from appropriately substituted benzene precursors.

Foundational Experimental Protocol: Fischer's Synthesis of Indazolone

This protocol is a representative reconstruction of the classical synthesis based on historical accounts.[4][6]

Objective: To synthesize 3-indazolone via intramolecular cyclization of o-hydrazinobenzoic acid.

Materials:

-

o-Hydrazinobenzoic acid

-

High-boiling point solvent (e.g., diphenyl ether) or neat conditions

-

Heating apparatus (e.g., sand bath, heating mantle)

-

Condenser and collection flask

Procedure:

-

Place o-hydrazinobenzoic acid into a round-bottom flask.

-

If using a solvent, add the high-boiling point solvent. For neat conditions, proceed without solvent.

-

Fit the flask with a condenser.

-

Heat the mixture to a high temperature (typically >200°C). The exact temperature and time were not meticulously documented in initial reports but are understood to be elevated to drive the condensation.

-

The reaction proceeds via the intramolecular elimination of water, which can be collected if the apparatus is so arranged.

-

Upon completion of the reaction (as determined by the cessation of water evolution or by time), the reaction mixture is cooled.

-

The resulting solid, 3-indazolone, is then isolated and purified, typically by recrystallization from a suitable solvent.

Causality: The choice to heat the substrate was driven by the need to overcome the activation energy for the intramolecular nucleophilic acyl substitution. The reaction is entropically favored due to the formation of a stable bicyclic aromatic system and the release of a small molecule (water). This foundational experiment provided the first tangible proof of the indazole ring's accessibility.

Caption: Fischer's foundational synthesis of an indazolone derivative.

Chapter 2: The Evolution of Synthetic Strategy

Following Fischer's discovery, the field of indazole synthesis lay relatively dormant until the 20th century, when the demand for novel chemical entities spurred the development of more versatile and efficient synthetic routes. The evolution of these methods reflects the broader advancements in organic chemistry, moving from harsh, classical reactions to sophisticated, metal-catalyzed transformations.

Classical Approaches: The Jacobson Synthesis

One of the most significant classical methods is the Jacobson indazole synthesis. This approach circumvents the need for pre-functionalized precursors like Fischer's, instead utilizing more readily available starting materials like o-toluidine.[7] The key transformation involves the nitrosation of an N-acylated o-alkylaniline, which then undergoes a base- or acid-catalyzed cyclization to form the indazole ring.[8]

The rationale for this development was to create a more practical and general route to the indazole core. The Jacobson method offered a different retrosynthetic disconnection, allowing access to substitution patterns that were difficult to achieve with the Fischer approach. However, a significant drawback of many classical methods, including this one, was the use of harsh reagents (e.g., nitrosating agents) and conditions that limited functional group tolerance.[9][10]

Experimental Protocol: Jacobson Synthesis of Indazole

Objective: To synthesize the parent 1H-indazole from N-acetyl-o-toluidine.

Materials:

-

N-acetyl-o-toluidine

-

Acetic acid

-

Sodium nitrite (NaNO₂)

-

Ice

-

Benzene (or a suitable extraction solvent)

-

Hydrochloric acid (HCl)

-

Ammonia (NH₃)

Procedure:

-

Nitrosation: Dissolve N-acetyl-o-toluidine in glacial acetic acid and cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. This forms the N-nitroso-N-acetyl-o-toluidine intermediate.

-

Decomposition & Cyclization: The nitroso intermediate is unstable. It is typically extracted into a solvent like benzene. Upon gentle warming or standing, the compound rearranges and cyclizes, eliminating acetic acid to form 1H-indazole.

-

Work-up and Isolation: The benzene solution containing the indazole is washed with water. The indazole product is then extracted from the organic layer into an aqueous acidic solution (e.g., HCl).

-

Precipitation: The acidic aqueous layer is collected and made basic with the addition of ammonia. This neutralizes the indazole, causing it to precipitate out of the solution.

-

Purification: The crude indazole solid is collected by filtration, washed with water, and can be further purified by recrystallization or vacuum distillation.[7]

A New Regioisomer: The Davis-Beirut Reaction

For decades, the synthesis of 2H-indazoles—the less thermodynamically stable tautomer—was challenging and often resulted in mixtures.[11] A major breakthrough came with the development of the Davis-Beirut reaction .[12][13] This powerful method provides a regioselective route to 2H-indazoles from inexpensive starting materials, typically involving the base-catalyzed cyclization of o-nitrobenzylamines.[4][14]

The causality behind this reaction's development was the need for specific and reliable access to the 2H-indazole scaffold, which was becoming increasingly important in medicinal chemistry.[15] The reaction proceeds via an N,N-bond forming heterocyclization, a distinct mechanistic pathway compared to classical methods.[14]

Experimental Protocol: Davis-Beirut Synthesis of a 2H-Indazole

Objective: To synthesize a 2-substituted-2H-indazole from an o-nitrobenzylamine.

Materials:

-

A 2-nitrobenzylamine derivative

-

A strong, non-nucleophilic base (e.g., DBU, KOH)

-

Anhydrous solvent (e.g., THF, an alcohol)

-

Inert atmosphere apparatus (e.g., nitrogen or argon)

Procedure:

-

Dissolve the starting 2-nitrobenzylamine in the anhydrous solvent under an inert atmosphere.

-

Add the base (e.g., DBU) to the solution at room temperature or with gentle heating (e.g., 60°C).[4]

-

The reaction mixture is stirred for a specified time (e.g., 6 hours) until the starting material is consumed (monitored by TLC or LC-MS).

-

The mechanism involves the base deprotonating the benzylic position, followed by an intramolecular cyclization with the nitro group, ultimately leading to the formation of the N-N bond and the 2H-indazole product after elimination steps.[14]

-

Upon completion, the reaction is quenched (e.g., with water) and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the pure 2H-indazole.

The Modern Era: Catalysis and C-H Functionalization

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, enabled the synthesis of indazoles from precursors like 2-bromobenzaldehydes and hydrazones, offering unparalleled functional group tolerance and substrate scope.[16] More recently, methods involving copper catalysis for N-N bond formation[9] and direct C-H functionalization have further streamlined the synthesis, reducing the need for pre-functionalized starting materials and improving atom economy.[17]

The driving force for these innovations is the relentless pursuit of efficiency, selectivity, and sustainability ("green chemistry") in drug development. These modern methods often operate under milder conditions, use less toxic reagents, and provide access to a wider chemical space of derivatives for biological screening.[4]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. jocpr.com [jocpr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 13. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, indazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1] This has led to the successful development of several FDA-approved drugs for various therapeutic areas. The versatility of the indazole nucleus allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

This guide focuses on a key derivative, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS Number: 1126424-50-7), a valuable building block in contemporary drug discovery. Its structure incorporates two critical features for synthetic utility: a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indazole ring and a methyl ester at the 6-position. The Boc group provides a stable yet readily cleavable protecting group for the indazole nitrogen, allowing for selective chemical transformations at other sites of the molecule. The methyl ester at the 6-position serves as a versatile handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, to generate diverse libraries of compounds for biological screening. This compound is frequently classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[3][4][5][6]

Physicochemical Properties

While experimentally determined physical properties for this compound are not extensively reported in the public domain, the following table summarizes its basic chemical attributes and predicted properties based on its structure and data for related compounds.[3][7]

| Property | Value |

| CAS Number | 1126424-50-7 |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| Appearance | Predicted: White to off-white solid |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Mechanism

The synthesis of this compound is conceptually a two-step process from the readily available precursor, methyl 1H-indazole-6-carboxylate. The first step involves the synthesis of the indazole core, followed by the crucial N-Boc protection.

Part 1: Synthesis of Methyl 1H-indazole-6-carboxylate

The synthesis of the indazole ring system can be achieved through various methods. A common and effective route starts from 4-methyl-3-nitrobenzoic acid, which is first esterified and then undergoes reductive cyclization.[8]

Experimental Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate or Hydrogen gas

-

Sodium nitrite

-

Acetic acid

Procedure:

-

Esterification: 4-methyl-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-methyl-3-nitrobenzoate. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Reduction of the Nitro Group: The resulting methyl 4-methyl-3-nitrobenzoate is then subjected to reduction. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) to afford methyl 3-amino-4-methylbenzoate.

-

Diazotization and Cyclization: The amino group of methyl 3-amino-4-methylbenzoate is diazotized using sodium nitrite in an acidic medium (e.g., acetic acid). The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the stable indazole ring, yielding methyl 1H-indazole-6-carboxylate.[8]

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure methyl 1H-indazole-6-carboxylate. The melting point of this intermediate is reported to be in the range of 142-144 °C.[7]

Part 2: N-Boc Protection of Methyl 1H-indazole-6-carboxylate

The protection of the N-1 position of the indazole ring is a critical step to modulate its reactivity for subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[9] The standard procedure involves the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, typically 4-(dimethylamino)pyridine (DMAP).[10]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 1H-indazole-6-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq).

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[11]

Causality in Experimental Choices:

-

Choice of Base (DMAP): DMAP is a highly effective acylation catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the indazole nitrogen. This significantly accelerates the rate of the Boc protection.[10]

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane or THF are used to prevent the hydrolysis of the highly reactive (Boc)₂O and the acylated DMAP intermediate.

-

Aqueous Work-up: The washing steps with water and sodium bicarbonate solution are crucial to remove unreacted (Boc)₂O, DMAP, and any acidic byproducts, simplifying the subsequent purification.

Reaction Workflow Diagram

Caption: Synthetic route to the target compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Indazole H-7 |

| ~8.0 | d | 1H | Indazole H-5 |

| ~7.8 | d | 1H | Indazole H-4 |

| ~7.7 | s | 1H | Indazole H-3 |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.7 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (methyl ester) |

| ~149 | C=O (Boc) |

| ~142 | Indazole C-7a |

| ~135 | Indazole C-3a |

| ~128 | Indazole C-6 |

| ~125 | Indazole C-4 |

| ~122 | Indazole C-5 |

| ~115 | Indazole C-7 |

| ~110 | Indazole C-3 |

| ~85 | -C (CH₃)₃ |

| ~52 | -OC H₃ |

| ~28 | -C(C H₃)₃ |

Applications in Drug Discovery and Development

This compound is a strategically designed building block for the synthesis of complex molecules in drug discovery. Its primary utility lies in its bifunctional nature, offering two distinct points for chemical elaboration.

-

Scaffold for Library Synthesis: The indazole core is a well-established pharmacophore. This building block allows for the rapid generation of diverse chemical libraries by leveraging the reactivity of the methyl ester at the 6-position. This position is often solvent-exposed in protein binding pockets, making it an ideal site for modification to enhance potency and selectivity.

-

Synthesis of PROTACs and Molecular Glues: The classification of this compound as a "Protein Degrader Building Block" underscores its importance in the field of targeted protein degradation.[3][4][5][6] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker connected to an E3 ligase ligand, forming a PROTAC. Alternatively, the ester can be modified to incorporate functionalities that promote the formation of ternary complexes, acting as a molecular glue.

Logical Relationship Diagram

Caption: Potential synthetic applications of the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Specific toxicity data for this compound is not available, and it should be treated as a potentially hazardous substance. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategically protected and functionalized structure provides a robust platform for the synthesis of novel indazole-containing compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its synthetic accessibility and clear potential in the rapidly evolving field of targeted protein degradation position it as a key intermediate for the development of next-generation therapeutics.

References

-

LookChem. Cas 170487-40-8, 6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER. [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]

- Google Patents.

- Google Patents.

-

Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

- Google Patents.

-

Wiley Online Library. Supporting Information. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

CP Lab Safety. 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1126424-50-7 Name: -. [Link]

-

Merck Millipore. Degrader Building Blocks for Targeted Protein Degradation. [Link]

-

National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

-

Mol-Instincts. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

2a biotech. Products. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-